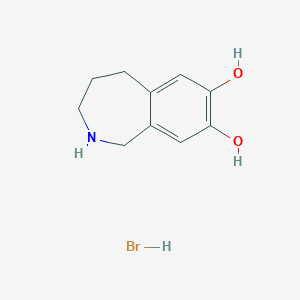

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c12-9-4-7-2-1-3-11-6-8(7)5-10(9)13;/h4-5,11-13H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELFRECJCWLACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CNC1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555522 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113853-92-2 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol hydrobromide, a key pharmacological scaffold. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also an in-depth analysis of the underlying chemical principles and strategic considerations for each synthetic transformation. The presented pathway emphasizes efficiency, scalability, and the use of well-established chemical reactions, ensuring both high yield and purity of the final compound.

Introduction: The Significance of the 2-Benzazepine Scaffold

The 2,3,4,5-tetrahydro-1H-2-benzazepine core is a privileged scaffold in medicinal chemistry, most notably as the foundational structure of Fenoldopam, a selective dopamine D1 receptor partial agonist used as a rapid-acting vasodilator.[1] The 7,8-diol substitution pattern is crucial for its biological activity, mimicking the catechol structure of dopamine. This guide delineates a reliable synthetic route to the hydrobromide salt of this important molecule, commencing from commercially available starting materials.

The chosen synthetic strategy involves a multi-step sequence that constructs the benzazepine ring system through an intramolecular Friedel-Crafts reaction, followed by functional group manipulations to yield the target diol. This approach is logical and has been validated through extensive literature precedents for the synthesis of analogous structures.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a five-step sequence. The overall strategy is depicted below:

Figure 2: Acylation of 3,4-dimethoxyphenethylamine.

Experimental Protocol:

-

To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

-

Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 3,4-Dimethoxyphenethylamine | 1.0 | 181.23 | (user defined) |

| Chloroacetyl Chloride | 1.1 | 112.94 | (calculated) |

| Triethylamine | 1.2 | 101.19 | (calculated) |

| Dichloromethane | - | 84.93 | (solvent) |

Table 1: Reagents for the acylation of 3,4-dimethoxyphenethylamine.

Causality of Experimental Choices: The use of dichloromethane as a solvent is advantageous due to its inertness and ability to dissolve both the starting materials and the product. Triethylamine is a suitable base for this reaction as it is non-nucleophilic and effectively neutralizes the generated HCl. [2]Performing the initial addition at 0 °C helps to control the exothermicity of the acylation reaction.

Step 2: Intramolecular Friedel-Crafts Cyclization

The second step involves the Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization of N-(2-chloroacetyl)-3,4-dimethoxyphenethylamine to form the seven-membered lactam ring of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one. [3][4]Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation. The electron-donating methoxy groups on the aromatic ring activate it towards electrophilic substitution, facilitating the cyclization.

Figure 3: Intramolecular Friedel-Crafts cyclization to form the benzazepine core.

Experimental Protocol:

-

To a suspension of anhydrous aluminum chloride (2.5 eq) in carbon disulfide or dichloromethane at 0 °C is added a solution of N-(2-chloroacetyl)-3,4-dimethoxyphenethylamine (1.0 eq) in the same solvent.

-

The mixture is stirred at room temperature for 12-24 hours, with the reaction progress monitored by TLC.

-

The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

-

The resulting mixture is extracted with dichloromethane.

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude lactam, which can be purified by column chromatography or recrystallization.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| N-(2-Chloroacetyl)-3,4-dimethoxyphenethylamine | 1.0 | 257.71 | (user defined) |

| Aluminum Chloride (AlCl₃) | 2.5 | 133.34 | (calculated) |

| Dichloromethane or Carbon Disulfide | - | - | (solvent) |

Table 2: Reagents for the intramolecular Friedel-Crafts cyclization.

Causality of Experimental Choices: A stoichiometric excess of AlCl₃ is often required to complex with both the carbonyl oxygen and the chlorine atom, thereby generating a highly electrophilic acylium ion intermediate that drives the cyclization. The choice of a non-polar solvent like carbon disulfide or dichloromethane is standard for Friedel-Crafts reactions.

Step 3: Reduction of the Lactam

The lactam, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one, is then reduced to the corresponding cyclic amine, 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides and lactams to amines. [5]

Figure 4: Reduction of the lactam to the corresponding amine.

Experimental Protocol:

-

A solution of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one (1.0 eq) in dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in dry THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then heated to reflux for 4-8 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude amine, which can be used in the next step without further purification or purified by column chromatography.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one | 1.0 | 221.26 | (user defined) |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 | 37.95 | (calculated) |

| Tetrahydrofuran (THF) | - | 72.11 | (solvent) |

Table 3: Reagents for the reduction of the lactam.

Causality of Experimental Choices: LiAlH₄ is a potent, non-selective reducing agent necessary for the complete reduction of the amide functionality. The use of an anhydrous ethereal solvent like THF is crucial due to the high reactivity of LiAlH₄ with protic solvents. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable aluminum salt precipitate.

Step 4: Demethylation of the Methoxy Groups

The penultimate step is the cleavage of the two methyl ethers of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine to yield the target diol. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers. [6][7]

Figure 5: Demethylation of the dimethoxy intermediate to the diol.

Experimental Protocol:

-

A solution of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine (1.0 eq) in dry dichloromethane is cooled to -78 °C under an inert atmosphere.

-

A solution of boron tribromide (2.5-3.0 eq) in dichloromethane is added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

The reaction is then carefully quenched by the slow addition of methanol at 0 °C, followed by water.

-

The mixture is concentrated under reduced pressure to remove the solvents.

-

The residue is taken up in water, and the pH is adjusted to ~8 with a base (e.g., ammonium hydroxide).

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | 1.0 | 207.28 | (user defined) |

| Boron Tribromide (BBr₃) | 2.5-3.0 | 250.52 | (calculated) |

| Dichloromethane (DCM) | - | 84.93 | (solvent) |

Table 4: Reagents for the demethylation reaction.

Causality of Experimental Choices: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. [8]The use of at least two equivalents of BBr₃ is necessary to cleave both methoxy groups. The reaction is typically performed at low temperatures to control its reactivity and improve selectivity.

Step 5: Formation of the Hydrobromide Salt

The final step is the formation of the hydrobromide salt of the 2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol to improve its stability and solubility for pharmaceutical applications. This is a straightforward acid-base reaction. [9]

Figure 6: Formation of the hydrobromide salt.

Experimental Protocol:

-

The 2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol.

-

A solution of hydrobromic acid (1.0-1.1 eq, e.g., 48% aqueous HBr or HBr in acetic acid) is added dropwise with stirring.

-

The resulting precipitate is stirred for a period, then collected by filtration.

-

The solid is washed with a cold, non-polar solvent (e.g., diethyl ether) and dried under vacuum to yield the final product.

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol | 1.0 | 179.22 | (user defined) |

| Hydrobromic Acid (HBr) | 1.0-1.1 | 80.91 | (calculated) |

| Ethanol or Isopropanol | - | - | (solvent) |

Table 5: Reagents for hydrobromide salt formation.

Causality of Experimental Choices: The formation of a salt is a standard procedure for purifying and stabilizing basic compounds like amines. The hydrobromide salt often has favorable crystalline properties, making it easier to handle and formulate.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing well-understood and robust chemical transformations, this route offers a high degree of control and predictability, which is paramount in the context of pharmaceutical development. The in-depth explanation of the rationale behind the experimental choices, coupled with detailed protocols, is intended to empower researchers to successfully synthesize this important molecule and its analogs for further investigation.

References

-

3,4-Dimethoxyphenethylamine. In Wikipedia; 2023. Accessed January 12, 2026. [Link]

-

Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). NINGBO INNO PHARMCHEM CO.,LTD. Published March 5, 2025. Accessed January 12, 2026. [Link]

- Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. 2015;2015(31):6821-6826. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

-

Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Accessed January 12, 2026. [Link]

-

What demethylating reagent do you suggest? ResearchGate. Published August 4, 2016. Accessed January 12, 2026. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. ResearchGate. Published October 2015. Accessed January 12, 2026. [Link]

-

Dimethylation with BBr3? ResearchGate. Published June 22, 2018. Accessed January 12, 2026. [Link]

-

A facile amidation of chloroacetyl chloride using DBU. Rasayan Journal of Chemistry. 2013;6(2):112-116. [Link]

-

Synthesis of 9-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide. PrepChem.com. Accessed January 12, 2026. [Link]

- 1-PHENYL-2,3,4,5-TETRAHYDRO-7,8-DIHYDROXY-1H-3-BENZAZEPINE.

-

Fenoldopam. In Wikipedia; 2023. Accessed January 12, 2026. [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Published May 30, 2018. Accessed January 12, 2026. [Link]

-

Acylation with chloroacetyl chloride. Reddit. Accessed January 12, 2026. [Link]

-

Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[6]nnulen-7-ols. Beilstein Journal of Organic Chemistry. 2021;17:1548-1555. [Link]

-

7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE. Global Substance Registration System. Accessed January 12, 2026. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Published February 3, 2023. Accessed January 12, 2026. [Link]

-

Search for "intramolecular Friedel–Crafts cyclization" in Full Text gives 7 result(s) in Beilstein Journal of Organic Chemistry. Beilstein Journal of Organic Chemistry. Accessed January 12, 2026. [Link]

-

7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. SIELC Technologies. Published May 16, 2018. Accessed January 12, 2026. [Link]

- Method for preparing 2,5-dimethoxy phenylethylamine.

-

Modern Friedel Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions. Bulletin de la Société Chimique de France. 1985;2:285-290. [Link]

-

Compound Information Page. NIMH Chemical Synthesis and Drug Supply Program. Accessed January 12, 2026. [Link]

-

Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. The Royal Society of Chemistry. Published 2008. Accessed January 12, 2026. [Link]

-

Efficient Synthesis of 8-Membered Fused Indoles via Intramolecular Friedel-Crafts Reaction of N-(2,2-Dimethoxyethyl)sulfonamides. Chemical & Pharmaceutical Bulletin. 2025;73(11):1042-1049. [Link]

-

Hydrobromide – Knowledge and References. Taylor & Francis. Accessed January 12, 2026. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Modern Friedel Crafts chemistry. XIII. Intra- and intermolecular cyclization of some carbonyl derivatives under Friedel-Crafts conditions | Semantic Scholar [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DE2802086A1 - 1-PHENYL-2,3,4,5-TETRAHYDRO-7,8-DIHYDROXY-1H-3-BENZAZEPINE - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide, a significant research chemical in the field of neuroscience and pharmacology. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's properties, synthesis, and biological relevance, grounded in scientific integrity and practical insights.

Introduction and Chemical Identity

This compound, identified by the CAS number 113853-92-2, is a member of the benzazepine class of compounds.[][2] This family of molecules is of significant interest in medicinal chemistry due to their diverse pharmacological activities, often targeting the central nervous system. The core structure features a fusion of a benzene ring and an azepane ring. The 7,8-dihydroxy substitution pattern, forming a catechol group, is a critical feature for its biological activity, particularly its interaction with dopamine receptors. This compound is typically supplied as a hydrobromide salt to improve its stability and handling characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 113853-92-2 | [][2] |

| Molecular Formula | C₁₀H₁₄BrNO₂ | [2] |

| Molecular Weight | 260.13 g/mol | [] |

| Appearance | Off-white powder | [2] |

| Purity | Typically ≥96% | [3] |

| Storage Temperature | 4°C | [4] |

Solubility and Stability:

Synthesis and Characterization

The synthesis of tetrahydro-benzazepine derivatives typically involves multi-step reaction sequences. While a specific, detailed protocol for the synthesis of this compound is not extensively published, general synthetic strategies for this class of compounds can be inferred from the literature. A common approach involves the construction of the seven-membered azepine ring through intramolecular cyclization reactions.

Illustrative Synthetic Approach:

A plausible synthetic route could start from a suitably substituted phenethylamine derivative, which can be elaborated and then cyclized to form the benzazepine core. The catechol group may be protected during the synthesis and deprotected in the final steps to yield the desired product.

Caption: Generalized synthetic workflow for benzazepine derivatives.

Characterization:

The structural confirmation and purity assessment of this compound would be achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence of the aromatic and aliphatic protons, and verifying the substitution pattern.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule, such as the hydroxyl (O-H) and amine (N-H) stretches.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical HPLC method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Pharmacological Profile: A Dopamine Receptor Agonist

The primary pharmacological interest in 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol and its analogs lies in their interaction with dopamine receptors. The 7,8-dihydroxy substitution pattern is a key pharmacophore that mimics the catechol structure of dopamine, enabling it to bind to and activate dopamine receptors.

Mechanism of Action:

As a putative dopamine D1 receptor agonist, the compound would bind to D1 receptors, which are G-protein coupled receptors that stimulate the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase. This signaling cascade plays a crucial role in various physiological processes, including motor control, cognition, and reward.

Caption: Putative signaling pathway of a D1 receptor agonist.

Experimental Protocols and Handling

a. Preparation of Stock Solutions:

Given the potential for oxidation, it is recommended to prepare stock solutions in deoxygenated solvents. For aqueous solutions, bubbling nitrogen or argon gas through the solvent prior to dissolving the compound can help to minimize oxidation.

Step-by-Step Protocol for Stock Solution Preparation:

-

Weigh the desired amount of this compound in a clean, dry vial.

-

Add the desired volume of deoxygenated solvent (e.g., sterile water or a buffer of choice).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

b. In Vitro Receptor Binding Assay (Illustrative):

To determine the binding affinity of the compound for dopamine receptors, a competitive radioligand binding assay can be performed.

Step-by-Step Protocol:

-

Prepare cell membranes from a source rich in dopamine receptors (e.g., rat striatum or cells expressing recombinant human dopamine receptors).

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1 receptors).

-

Add increasing concentrations of the test compound (this compound).

-

Incubate the plate at room temperature for a defined period to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store the compound in a tightly sealed container, protected from light, at 4°C for long-term storage.[4] For solutions, storage at -20°C or -80°C is recommended.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable research tool for investigating the role of dopamine receptors, particularly the D1 subtype, in the central nervous system. Its catechol moiety is key to its presumed pharmacological activity. Researchers and drug development professionals should pay close attention to its handling and storage requirements to ensure its integrity and obtain reliable experimental results. Further characterization of its specific pharmacological profile will undoubtedly contribute to a deeper understanding of dopaminergic signaling and may pave the way for the development of novel therapeutics.

References

Sources

An In-depth Technical Guide to the Dopamine Receptor Affinity of the 7,8-Dihydroxy-2,3,4,5-tetrahydro-1H-benzazepine Scaffold

Abstract

This technical guide provides a detailed examination of the dopamine receptor affinity profile of the benzazepine-7,8-diol scaffold. A critical clarification is first made regarding the isomeric form of the benzazepine core: while the requested 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol is the backbone of the TRPV1 antagonist Capsazepine, it is the isomeric 2,3,4,5-Tetrahydro-1H-3-benzazepine-7,8-diol that serves as a foundational pharmacophore for selective D1-like dopamine receptor agonists. This guide focuses on the pharmacology of this D1-active scaffold, using the prototypical partial agonist SKF38393 as the primary exemplar. We present a comprehensive analysis of its binding affinity at all five dopamine receptor subtypes (D1-D5), detail the definitive experimental protocols for determining receptor affinity and functional activity—namely radioligand binding and cAMP accumulation assays—and illustrate the canonical D1 receptor signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important class of dopaminergic compounds.

Introduction and Isomeric Clarification

The benzazepine chemical scaffold is central to the development of numerous neurologically active agents. However, the precise arrangement of the heteroatom within the seven-membered ring dictates the pharmacological target.

1.1. The Target Compound: A Case of Mistaken Identity

The compound specified in the topic, 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol , is a well-characterized molecule in pharmacology. However, extensive literature review reveals its primary activity is not at dopamine receptors. Instead, this structure forms the core of Capsazepine , a widely recognized competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. There is a lack of substantive evidence in published literature to support a primary role for this "2-benzazepine" isomer as a dopamine receptor ligand.

1.2. The Correct Pharmacophore for Dopamine D1 Receptor Affinity

The likely intended subject of inquiry, and the focus of this guide, is the isomeric scaffold 2,3,4,5-Tetrahydro-1H-3-benzazepine-7,8-diol . This molecule is the parent structure for a class of potent and selective agonists for the D1-like family of dopamine receptors (D1 and D5).[1][2] The catechol moiety (the 7,8-diol group) and the specific conformation of the tetrahydrobenzazepine ring are crucial for high-affinity binding and activation of these receptors.

Prominent examples derived from this scaffold include:

-

SKF38393 ((±)-1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) : The prototypical selective D1-like receptor partial agonist, extensively used as a research tool.[1][2][3]

-

Fenoldopam : A selective peripheral D1 receptor agonist used clinically as a rapid-acting vasodilator for treating severe hypertension.[4][5][6][7]

This guide will proceed by analyzing the dopamine receptor pharmacology of the 3-benzazepine scaffold, using SKF38393 as the reference compound.

Pharmacological Profile of the 3-Benzazepine Scaffold

Dopamine receptors are classified into two main families: D1-like (D1, D5), which couple to Gαs/olf proteins to stimulate adenylyl cyclase, and D2-like (D2, D3, D4), which couple to Gαi/o proteins to inhibit adenylyl cyclase.[8] The 3-benzazepine-7,8-diol scaffold demonstrates marked selectivity for the D1-like family.

2.1. Binding Affinity Profile of SKF38393

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The affinity profile of SKF38393 across all five human dopamine receptor subtypes is summarized below.

| Receptor Subtype | Family | Binding Affinity (Ki) in nM |

| D1 | D1-like | 1 |

| D5 | D1-like | ~0.5 |

| D2 | D2-like | ~150 |

| D3 | D2-like | ~5000 |

| D4 | D2-like | ~1000 |

| Data sourced from Tocris Bioscience.[1] |

Analysis of Affinity Data: The data unequivocally demonstrates the high affinity and selectivity of SKF38393 for the D1-like receptors. It binds to D1 and D5 receptors with nanomolar affinity, while its affinity for D2-like receptors is significantly lower, ranging from two to three orders of magnitude weaker. This profile establishes SKF38393 as a D1-like selective agent.

2.2. Functional Activity

SKF38393 is classified as a partial agonist . This means that while it binds to and activates the D1 receptor, it elicits a submaximal response compared to the endogenous full agonist, dopamine. Functionally, it stimulates the Gs-coupled signaling pathway, leading to the production of cyclic AMP (cAMP), but with lower efficacy than dopamine.[2]

Key Experimental Methodologies

The data presented above are derived from standardized, robust in vitro pharmacological assays. Understanding these protocols is essential for interpreting the results and designing new experiments.

3.1. Determination of Binding Affinity: Radioligand Binding Assay

This is the gold-standard method for quantifying the affinity of a test compound for a receptor.

Principle: The assay operates on the principle of competition. A radiolabeled ligand (a "hot" ligand with known high affinity for the target receptor) is incubated with a source of the receptor (e.g., cell membranes from a cell line expressing the receptor). The amount of radioactivity bound to the membranes is measured. The experiment is then repeated in the presence of increasing concentrations of a non-radiolabeled ("cold") test compound. The test compound competes with the radioligand for the same binding site, displacing it in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value.

Step-by-Step Protocol (Competitive Binding):

-

Receptor Preparation: Harvest HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane preparation in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1 receptors).

-

Increasing concentrations of the unlabeled test compound (e.g., SKF38393).

-

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand to block all specific binding sites.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through a glass fiber filter mat. The membranes are trapped on the filter, while the unbound ligand passes through.

-

Quantification: Wash the filters with ice-cold buffer, dry them, and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve and determine the IC50 value.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation .[9][10][11][12] This equation corrects for the concentration and affinity of the radioligand used in the assay: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand.

-

-

Causality and Trustworthiness: The inclusion of total and non-specific binding controls is critical for ensuring that the measured displacement is due to specific interaction with the receptor of interest. The Cheng-Prusoff equation provides a standardized affinity constant (Ki) that is independent of assay conditions, allowing for reliable comparison of compound potencies across different experiments and labs.[9][11]

3.2. Determination of Functional Activity: cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation for Gs-coupled receptors like the D1 receptor.

Principle: D1 receptor activation stimulates adenylyl cyclase, which converts ATP into the second messenger cAMP.[13][14][15] The amount of intracellular cAMP produced is directly proportional to the level of receptor activation. This assay quantifies the accumulation of cAMP in whole cells following stimulation with a test compound.

Step-by-Step Protocol:

-

Cell Culture: Seed cells stably expressing the human D1 receptor (e.g., CHO-K1 or HEK293) into a 384-well plate and culture overnight.[14]

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., SKF38393) and a full agonist control (e.g., Dopamine).

-

Assay Execution:

-

Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor. Rationale: PDEs rapidly degrade cAMP; inhibiting them allows the signal to accumulate to detectable levels.

-

Add the test compound or controls to the wells.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.[13]

-

Cell Lysis & Detection: Lyse the cells and use a commercial assay kit to quantify the cAMP levels. These kits are often based on competitive immunoassays (e.g., HTRF) or bioluminescence (e.g., Promega's cAMP-Glo™).[14]

-

Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of the agonist. Fit a sigmoidal dose-response curve to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Causality and Trustworthiness: By comparing the Emax of a test compound to that of a known full agonist (dopamine), one can classify it as a full agonist (Emax ≈ 100%), partial agonist (0 < Emax < 100%), or antagonist (Emax = 0). The EC50 value provides a measure of the compound's potency for activating the receptor.

Conclusion

This guide clarifies a critical point of nomenclature, distinguishing the pharmacologically distinct 2-benzazepine and 3-benzazepine scaffolds. The 2,3,4,5-Tetrahydro-1H-3-benzazepine-7,8-diol core, exemplified by the classic research tool SKF38393, is a highly selective D1-like dopamine receptor agonist. Its high affinity for D1/D5 receptors and its functional capacity to stimulate the canonical Gs/cAMP/PKA signaling pathway are well-established through robust in vitro methodologies like radioligand binding and cAMP accumulation assays. A thorough understanding of this scaffold's affinity, selectivity, and mechanism of action is fundamental for researchers in neuroscience and professionals engaged in the development of novel therapies for disorders involving dopaminergic dysfunction.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Available through various academic sources)

Sources

- 1. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Binding of [3H]SKF 38393 to dopamine D-1 receptors in rat striatum in vitro; estimation of receptor molecular size by radiation inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nimbot.com [nimbot.com]

- 6. What is the mechanism of Fenoldopam Mesylate? [synapse.patsnap.com]

- 7. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. innoprot.com [innoprot.com]

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol Hydrobromide

A Note on Salt Form: This guide addresses the physicochemical properties of 2,3,4,5-tetrahydro-1H-2-benzazepine-7,8-diol. It is critical for the researcher to note that the vast majority of publicly available data pertains to the mesylate salt of this compound, known commercially as Fenoldopam Mesylate. The user has requested information on the hydrobromide salt . While the core molecule's behavior provides a strong foundational understanding, key properties such as solubility and dissolution rate can differ significantly based on the salt form. The data herein, derived from studies on fenoldopam mesylate, should be considered a close surrogate. Researchers must conduct salt-specific validation studies for this compound.

Introduction and Pharmacological Context

2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol, the active moiety in Fenoldopam, is a potent and selective dopamine D1-like receptor agonist.[1][2][3] Its primary clinical application is as a rapid-acting vasodilator for the in-hospital, short-term management of severe hypertension.[1][4] By stimulating D1 receptors, it induces vasodilation in key arterial beds, including renal, mesenteric, and coronary arteries, leading to a reduction in blood pressure.[1][3] The R-isomer of this racemic mixture is responsible for its biological activity.[1][2]

Understanding the solubility and stability of the hydrobromide salt of this benzazepine derivative is paramount for all stages of drug development, from pre-formulation and formulation design to ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of its physicochemical properties, solubility in various solvent systems, and stability under different conditions, based on available data for the closely related mesylate salt.

Physicochemical Properties

The compound, referred to as Fenoldopam, is a white to off-white powder.[1][2]

| Property | Data |

| Chemical Name | 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate |

| Molecular Formula (Mesylate) | C16H16ClNO3 • CH3SO3H |

| Molecular Weight (Mesylate) | 401.87 g/mol |

| Active Moiety | R-isomer of the racemic mixture[1][2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on available data for the mesylate salt, the compound exhibits a range of solubilities in common pharmaceutical solvents.

Qualitative and Quantitative Solubility Data

Fenoldopam mesylate is described as sparingly soluble in water, ethanol, and methanol, and soluble in propylene glycol.[1][2] More specific solubility data is summarized below.

| Solvent System | Solubility | Source |

| Water | Sparingly Soluble | [1][2] |

| Ethanol | Sparingly Soluble (~0.25 mg/mL) | [1][2][5] |

| Methanol | Sparingly Soluble | [1][2] |

| Propylene Glycol | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL to 25 mM | [5][6][7] |

| Dimethylformamide (DMF) | ~2 mg/mL | [5] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |

Note: For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer.[5]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1N HCl, ethanol)

-

Scintillation vials or HPLC vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC system with a suitable validated assay method

Procedure:

-

Preparation: Add an excess amount of the compound to a series of vials. The excess should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling and Dilution: Carefully pipette a known aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Verification: Visually inspect the vials to confirm the presence of undissolved solid, ensuring saturation was achieved. Measure the pH of the aqueous samples.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of the active molecule is crucial for maintaining its therapeutic efficacy and safety. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Stability in Infusion Solutions

Studies on fenoldopam mesylate provide valuable insights into its stability in common intravenous fluids.

-

Findings: Fenoldopam mesylate, at concentrations from 4 to 300 µg/mL, was found to be physically and chemically stable in 5% Dextrose and 0.9% Sodium Chloride injections for up to 72 hours.[8][9]

-

Conditions: Stability was maintained when stored at 4°C in the dark and at 23°C under ambient fluorescent light.[8][9]

-

Observations: Minimal loss (3-5%) was observed at the lowest concentrations, while concentrations of 40 µg/mL or greater showed little to no loss. All samples remained physically stable without significant changes in particulate matter or haze.[8][9]

-

Formulation Note: Commercial formulations often contain sodium metabisulfite, an antioxidant, suggesting that the molecule is susceptible to oxidative degradation.[1][2]

Storage and Handling

-

Solid State: The solid crystalline form is stable for at least 4 years when stored at -20°C.[5]

-

Aqueous Solutions: It is recommended not to store aqueous solutions for more than one day, highlighting the potential for degradation in solution.[5]

Potential Degradation Pathways

The catechol moiety (the 7,8-diol group) in the benzazepine structure is chemically susceptible to oxidation. This is a common degradation pathway for catechol-containing compounds, which can be initiated by factors such as light, heat, oxygen, and metal ions. The inclusion of antioxidants like sodium metabisulfite in parenteral formulations strongly supports this hypothesis.[1][2] Oxidation can lead to the formation of quinone-type species, which may further polymerize or react.

Caption: Conceptual Oxidative Degradation Pathway.

Experimental Protocol: HPLC-Based Stability-Indicating Method

Objective: To assess the chemical stability of the compound under various stress conditions and separate the intact drug from its degradation products.

Principle: A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the API in a sample over time. This HPLC method must be able to resolve the parent peak from any and all degradation product peaks.

Materials:

-

HPLC system with UV or PDA detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Forced degradation equipment (oven, UV light chamber, water bath)

-

Acids (e.g., 0.1N HCl), bases (e.g., 0.1N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

Validated reference standard of the API

Procedure:

-

Method Development: Develop an HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for the intact API. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Forced Degradation Studies:

-

Prepare solutions of the API in a suitable solvent.

-

Acid/Base Hydrolysis: Add HCl or NaOH, and heat the solution (e.g., at 60°C for 2 hours). Neutralize before injection.

-

Oxidation: Add H₂O₂ and store at room temperature for a set period (e.g., 24 hours).

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 80°C).

-

Photolytic Stress: Expose the solution to UV light (e.g., in a photostability chamber).

-

A control sample (unstressed) should be analyzed concurrently.

-

-

Analysis: Inject the stressed samples into the HPLC system.

-

Peak Purity and Specificity:

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent API peak.

-

If using a PDA detector, perform peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.

-

-

Quantification: Calculate the percentage of remaining API and the percentage of each degradant formed.

Conclusion

The hydrobromide salt of 2,3,4,5-Tetrahydro-1H-2-benzazepine-7,8-diol is expected to exhibit solubility and stability profiles influenced by its catechol structure and the physicochemical properties of the hydrobromide counter-ion. Based on extensive data from its mesylate counterpart, the molecule is sparingly soluble in water but can be dissolved in organic solvents and specific co-solvent systems like propylene glycol. The primary stability concern is oxidative degradation of the diol moiety, a vulnerability that necessitates careful formulation with antioxidants and controlled storage conditions. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to initiate their work, with the critical understanding that all findings must be validated specifically for the hydrobromide salt form.

References

-

Trissel LA, Zhang Y. Stability of fenoldopam mesylate in two infusion solutions. Am J Health Syst Pharm. 2001;58(11):1021-1024. [Link]

-

CORLOPAM (fenoldopam mesylate) Label. U.S. Food and Drug Administration. [Link]

-

Highlights of Prescribing Information - CORLOPAM (Fenoldopam Mesylate Injection, USP). Pfizer. [Link]

-

Trissel LA, Zhang Y. Stability of fenoldopam mesylate in two infusion solutions. Oxford Academic. [Link]

-

Clinical Pharmacology and Biopharmaceutics Review(s). U.S. Food and Drug Administration. [Link]

-

What is the mechanism of Fenoldopam Mesylate? Patsnap Synapse. [Link]

-

Landoni G, Biondi-Zoccai GG, Tumlin JA, et al. Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury. Cardiorenal Med. 2011;1(2):79-88. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. What is the mechanism of Fenoldopam Mesylate? [synapse.patsnap.com]

- 4. Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Fenoldopam Mesylate - LKT Labs [lktlabs.com]

- 7. doc.abcam.com [doc.abcam.com]

- 8. Stability of fenoldopam mesylate in two infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of Tetrahydro-Benzazepine-Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Tetrahydro-Benzazepine-Diols in Medicinal Chemistry

Tetrahydro-benzazepines are a class of heterocyclic compounds featuring a seven-membered azepine ring fused to a benzene ring.[1] This structural motif is a cornerstone in the development of a wide array of pharmaceutical agents due to its prevalence in biologically active molecules and natural products.[1][2] The therapeutic applications of tetrahydro-benzazepines are diverse, encompassing treatments for hypertension, obesity, and neurological disorders.[1] For instance, lorcaserin, a tetrahydro-3-benzazepine derivative, was approved as an anti-obesity drug, while fenoldopam, a 1-aryl-tetrahydro-3-benzazepine, is utilized as an antihypertensive agent.[1]

The introduction of hydroxyl groups to the tetrahydro-benzazepine core, creating tetrahydro-benzazepine-diols, further expands the chemical space for drug discovery. The stereochemistry of these diols is of paramount importance, as different enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of tetrahydro-benzazepine-diols is a critical endeavor in modern medicinal chemistry. This guide provides a comprehensive overview of the key strategies for achieving high levels of stereocontrol in the synthesis of these valuable compounds.

Core Synthetic Strategies for Enantioselective Diol Formation

The primary challenge in the synthesis of tetrahydro-benzazepine-diols lies in the stereoselective introduction of two adjacent hydroxyl groups onto the seven-membered ring. The most effective and widely adopted strategy to achieve this is the asymmetric dihydroxylation of a suitable unsaturated precursor, typically a dihydro-benzazepine.

Sharpless Asymmetric Dihydroxylation: A Cornerstone in Stereoselective Synthesis

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective conversion of alkenes to vicinal diols.[3][4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the double bond.[3][4] The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, dictates the absolute configuration of the resulting diol.[3]

The commercially available "AD-mix" formulations, AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), have made this methodology highly accessible and practical for a wide range of substrates.[3]

Mechanistic Rationale for Enantioselectivity

The mechanism of the Sharpless Asymmetric Dihydroxylation involves the formation of a complex between osmium tetroxide and the chiral ligand.[3] This chiral complex then undergoes a [3+2]-cycloaddition with the alkene substrate to form a cyclic osmate ester intermediate.[3] The stereochemistry of this intermediate, and thus the final diol, is determined by the facial selectivity imposed by the chiral ligand. Hydrolysis of the osmate ester releases the chiral diol and regenerates the osmium catalyst, which is then reoxidized by a stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), allowing for a catalytic cycle.[3]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of a Dihydro-1-benzazepine Derivative

This protocol provides a general procedure for the enantioselective dihydroxylation of a dihydro-1-benzazepine substrate. The specific reaction conditions may require optimization based on the exact substrate.

Materials:

-

Dihydro-1-benzazepine substrate

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, but often improves reaction rates and yields)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dihydro-1-benzazepine substrate (1.0 equiv). Dissolve the substrate in a 1:1 mixture of tert-butanol and water.

-

Addition of AD-mix: Add the appropriate AD-mix (α or β, approximately 1.4 g per mmol of substrate) to the reaction mixture. If desired, add methanesulfonamide (1.0 equiv).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature (or 0 °C for more sensitive substrates) and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per mmol of substrate) and stir for an additional 30-60 minutes to quench the reaction.

-

Extraction: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired enantiomerically enriched tetrahydro-benzazepine-diol.

-

Characterization: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

Alternative and Complementary Synthetic Approaches

While Sharpless Asymmetric Dihydroxylation is a dominant strategy, other methods for introducing chirality into the tetrahydro-benzazepine scaffold are also valuable, particularly for accessing different substitution patterns and stereoisomers.

Asymmetric Hydrogenation of Ene-carbamates

Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates presents a highly efficient route to chiral tetrahydro-3-benzazepines.[5][6] This method can achieve excellent enantioselectivities (often >90% ee) and high yields.[5][6] While this approach does not directly yield a diol, the resulting chiral amine can serve as a versatile intermediate for further functionalization, including the subsequent introduction of hydroxyl groups. The synthetic utility of this method has been demonstrated in the enantioselective preparation of pharmacologically active compounds like trepipam and fenoldopam.[5][6]

Caption: Workflow for obtaining tetrahydro-benzazepine-diols via asymmetric hydrogenation.

Use of Chiral Auxiliaries

Another established strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. This approach has been employed in the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines.[7] For instance, a chiral oxazolidine can be used as a chiral inducer.[8] While effective, this method often requires additional steps for the attachment and subsequent removal of the auxiliary, which can impact the overall efficiency of the synthesis.

Data Summary: Enantioselectivities and Yields

The following table summarizes typical enantioselectivities and yields for the enantioselective synthesis of chiral tetrahydro-benzazepines using different methods.

| Synthetic Method | Substrate Type | Catalyst/Ligand System | Typical Enantiomeric Excess (ee) | Typical Yield | Reference |

| Sharpless Asymmetric Dihydroxylation | Dihydro-benzazepine | OsO4 / (DHQD)2PHAL (AD-mix-β) | >95% | Good to High | [3] |

| Sharpless Asymmetric Dihydroxylation | Dihydro-benzazepine | OsO4 / (DHQ)2PHAL (AD-mix-α) | >95% | Good to High | [3] |

| Asymmetric Hydrogenation | Cyclic Ene-carbamate | Iridium / Chiral N,P-Ligand | 91-99% | 92-99% | [5],[6] |

| Chiral Auxiliary | N-Acyliminium Ion Precursor | Chiral Oxazolidine | High diastereoselectivity | Moderate | [7],[8] |

Conclusion and Future Outlook

The enantioselective synthesis of tetrahydro-benzazepine-diols is a field of significant interest, driven by the therapeutic potential of these chiral molecules. The Sharpless Asymmetric Dihydroxylation remains a highly reliable and versatile method for the direct installation of vicinal diols with excellent stereocontrol. Complementary strategies, such as the asymmetric hydrogenation of ene-carbamates followed by further functionalization, provide alternative pathways to these valuable building blocks.

Future research in this area will likely focus on the development of novel catalytic systems with even greater efficiency and broader substrate scope. The exploration of organocatalytic methods and the use of more sustainable and cost-effective catalysts are also promising avenues for investigation. As our understanding of asymmetric catalysis deepens, the ability to synthesize complex chiral molecules like tetrahydro-benzazepine-diols with precision and efficiency will continue to advance the field of drug discovery and development.

References

-

Gavrilov, K. N., et al. (2023). Chiral Dibenzazepine-Based P-Alkene Ligands and Their Rhodium Complexes: Catalytic Asymmetric 1,4 Additions to Enones. Organometallics. [Link]

-

Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

-

van der Heijden, T., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. [Link]

-

van der Heijden, T., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PubMed Central. [Link]

-

Indian Institute of Technology Madras. (2020). Tetrahydro-benzazepines and Aryl-substituted Tetrahydro-benzazepines: Important Scaffolds in Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. [Link]

-

Schulz, K., et al. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. PubMed. [Link]

-

RSYN RESEARCH. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. [Link]

-

Nagy, L. I., et al. (2018). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][3][9]thiazepine ring system. PubMed Central. [Link]

-

Desimoni, G., et al. (1997). Enantioselective Diels-Alder Reaction Using Chiral Mg Complexes Derived From Chiral 2-[2-[(Alkyl- Or 2-[2-[(Arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazoline. PubMed. [Link]

-

Wiley Online Library. (2004). Sharpless Dihydroxylation. [Link]

-

Nagy, L. I., et al. (2018). Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][3][9]thiazepine ring system. Beilstein Journals. [Link]

-

ElectronicsAndBooks. (2000). Asymmetric synthesis of 1-aryl 2,3,4,5-tetrahydro-2-benz[c]azepines. [Link]

-

SciSpace. (1994). Catalytic Asymmetric Dihydroxylation. [Link]

-

ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. [Link]

-

MDPI. (2022). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

-

Sahu, A. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. [Link]

-

Khan, I., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]

-

YouTube. (2020). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. [Link]

-

Dong, Z. (2025). Simple Synthesis of Dihydro-1-benzazepines – Manuscript in Press in Tetrahedron Letters. [Link]hedron-letters)

Sources

- 1. Tetrahydro-benzazepines and Aryl-substituted Tetrahydro-benzazepines: Important Scaffolds in Medicinal Chemistry | Indian Institute of Technology Madras [iitm.ac.in]

- 2. pubs.rsyn.org [pubs.rsyn.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. pubs.acs.org [pubs.acs.org]

Novel Benzazepine Derivatives as Dopamine Agonists: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Quest for Dopamine Receptor Modulators

The dopaminergic system, a cornerstone of neuromodulation in the central nervous system (CNS), governs a panoply of critical functions, from motor control and cognition to motivation and reward. Dysregulation of this intricate network is implicated in a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2][3] For decades, the development of ligands that can selectively target dopamine receptors has been a paramount objective in medicinal chemistry and pharmacology. Among the various chemical scaffolds explored, the 1-phenyl-1H-3-benzazepine framework has emerged as a particularly fruitful template for the discovery of potent and selective dopamine D1 receptor-like ligands, encompassing a range of functional activities from full agonism to antagonism.[1]

This technical guide provides a comprehensive overview of novel benzazepine derivatives as dopamine agonists, intended for researchers, scientists, and drug development professionals. It delves into the core principles of their design, synthesis, and pharmacological evaluation, offering not just a recitation of facts but an integrated perspective grounded in the causality of experimental choices and the imperative of self-validating protocols. We will explore the nuanced structure-activity relationships that govern their potency and selectivity, the in vitro and in vivo methodologies crucial for their characterization, and the translational potential of these compounds in addressing unmet medical needs.

I. The Benzazepine Scaffold: A Privileged Structure for Dopamine Receptor Interaction

The 1-phenyl-1H-3-benzazepine scaffold is a well-established template for designing D1-like receptor ligands.[1] This is exemplified by prototypical compounds such as SK&F 38393, a potent and selective D1 receptor agonist, and fenoldopam, a selective D1-like partial agonist used clinically as a rapid-acting antihypertensive agent.[1][4][5] The therapeutic potential of benzazepine-derived D1 partial agonists and antagonists extends to conditions like Parkinson's disease, Alzheimer's disease, and substance use disorders.[1]

The structural rigidity of the benzazepine ring system, combined with the conformational flexibility of the 1-phenyl substituent, allows for precise orientation of key pharmacophoric elements within the dopamine receptor binding pocket. Comprehensive conformational analysis has revealed that the receptor-bound conformation is likely a chair conformation with an equatorial phenyl ring.[6][7]

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The pharmacological profile of benzazepine derivatives is exquisitely sensitive to substitutions on both the benzazepine core and the 1-phenyl ring. Understanding these SARs is fundamental to the rational design of novel agonists with desired potency, selectivity, and functional activity.

Key SAR insights include:

-

Catechol Motif: The presence of a catechol ring (7,8-dihydroxy substitution) on the benzazepine nucleus is critical for D1 receptor agonist activity.[2][8]

-

Substituents at Position 7: The nature of the substituent at the 7-position of the benzazepine ring significantly influences antagonist potency, with halogenated compounds being the most potent.[8]

-

N-Substitution: The benzazepine nitrogen can tolerate various substituents, such as methyl and allyl groups, which can modulate affinity and functional activity.[2] For instance, the N-allyl derivative of a 6-chloro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol displays both D1 and D2 agonist activity.[9]

-

1-Phenyl Ring Substitution: Modifications to the 1-phenyl ring can fine-tune D1 receptor affinity. For example, a C-3'-methyl group is known to enhance D1R affinity.[2]

-

Conformational Constraints: The orientation of the 1-phenyl group is a critical determinant of activity. Studies on conformationally restricted analogues suggest a preference for an equatorial orientation of the phenyl group for optimal D1 receptor binding.[10]

II. Synthesis of Novel Benzazepine Derivatives: A Strategic Approach

The synthesis of novel benzazepine derivatives is a multi-step process that requires careful planning and execution. The following provides a generalized workflow, with the understanding that specific reaction conditions and purification methods will vary depending on the target molecule.

Experimental Protocol: A Generalized Synthetic Scheme

-

Construction of the Benzazepine Core: The synthesis typically begins with the construction of the tetrahydro-1H-3-benzazepine ring system. This can be achieved through various synthetic routes, often involving intramolecular cyclization reactions.

-

Introduction of the 1-Phenyl Group: The 1-phenyl substituent is a key pharmacophoric element and is typically introduced via a Grignard reaction or a Suzuki coupling with an appropriately substituted phenylboronic acid.

-

Functionalization of the Benzazepine Nucleus: The catechol hydroxyl groups are often protected during the initial synthetic steps and deprotected in the final stages to yield the active compound. Halogenation and other substitutions at various positions on the benzazepine ring are performed using standard aromatic substitution reactions.

-

N-Alkylation/Arylation: The nitrogen atom of the benzazepine ring can be functionalized through reductive amination or nucleophilic substitution reactions to introduce a variety of substituents.

-

Purification and Characterization: The final compounds are purified using techniques such as column chromatography and recrystallization. The structure and purity of the synthesized derivatives are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

III. Pharmacological Evaluation: From In Vitro Binding to In Vivo Efficacy

A rigorous pharmacological evaluation is essential to characterize the activity of novel benzazepine derivatives. This involves a tiered approach, starting with in vitro assays to determine binding affinity and functional activity, followed by in vivo studies to assess their effects in relevant animal models.

In Vitro Assays: Quantifying Receptor Interaction and Functional Response

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Dopamine Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, D5).

-

Assay Buffer: Prepare an appropriate assay buffer containing protease inhibitors.

-

Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]SCH 23390 for D1 receptors), and varying concentrations of the test compound.

-

Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

| Compound | D1 Ki (nM) | D2 Ki (nM) | D5 Ki (nM) | Selectivity (D1 vs. D2) |

| SKF-38393 | 1.1 | 1000 | 0.8 | ~909-fold |

| Fenoldopam | 9.8 | >10000 | 14.2 | >1020-fold |

| Novel Derivative X | 0.5 | 50 | 0.7 | 100-fold |

| Novel Derivative Y | 15 | 10 | 20 | ~0.67-fold |

Table 1: Representative binding affinity data for benzazepine derivatives at dopamine receptor subtypes.

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor. For D1-like receptors, which are coupled to the Gs protein and stimulate adenylyl cyclase, measuring cyclic AMP (cAMP) production is a common functional assay.

Experimental Protocol: Adenylate Cyclase Activation Assay

-

Cell Culture: Culture cells expressing the D1 receptor.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cell Lysis: After a specified incubation period, lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration as a function of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

In Vivo Models: Assessing Therapeutic Potential

In vivo studies are crucial for evaluating the pharmacokinetic properties, efficacy, and safety of novel benzazepine derivatives in a whole-organism context.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals. This technique can be used to assess the effects of a drug on dopamine release and metabolism.[11]

Experimental Workflow: In Vivo Microdialysis

Workflow for in vivo microdialysis studies.

To assess the therapeutic potential of novel benzazepine derivatives, they are tested in animal models that mimic certain aspects of human diseases.

-

Parkinson's Disease Models: The 6-hydroxydopamine (6-OHDA) rat model and the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model are widely used to study the motor deficits associated with Parkinson's disease.[12] The ability of a test compound to alleviate these motor symptoms is a key indicator of its potential as an anti-parkinsonian agent.

-

Schizophrenia Models: While no single animal model fully recapitulates the complex symptoms of schizophrenia, models such as amphetamine-induced hyperlocomotion are used to assess the antipsychotic potential of new compounds.

IV. Signaling Pathways and Downstream Effects

Dopamine D1 receptor activation initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects of the agonist. Understanding these pathways is crucial for interpreting the mechanism of action of novel benzazepine derivatives.

D1 Receptor Signaling Pathway

Simplified D1 receptor signaling cascade.

The activation of D1 receptors by benzazepine agonists leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels.[13] This signaling cascade ultimately modulates neuronal excitability and gene expression, leading to the observed physiological and behavioral effects.

V. Future Directions and Concluding Remarks

The development of novel benzazepine derivatives as dopamine agonists remains a vibrant area of research. Future efforts will likely focus on:

-

Improving Selectivity: Designing ligands with even greater selectivity for specific dopamine receptor subtypes will be crucial for minimizing off-target effects.

-

Biased Agonism: Exploring biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), could lead to drugs with improved therapeutic profiles and fewer side effects.[14]

-

Targeting Allosteric Sites: Developing allosteric modulators that bind to a site on the receptor distinct from the orthosteric binding site could offer a more nuanced way to modulate receptor function.

References

-

Pettersson, I., Liljefors, T., & Boegesoe, K. (n.d.). Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series. PubMed. Retrieved from [Link]

-

Pifl, C., & Singer, E. A. (n.d.). Agonist and Antagonist Properties of Benzazepine and Thienopyridine Derivatives at the D1 Dopamine Receptor. PubMed. Retrieved from [Link]

-

Mach, R. H., Nader, M. A., Ehrenkaufer, R. L., Gage, H. D., Childers, S. R., & Hodges, L. M. (n.d.). Dopamine D1 and D2 receptor selectivities of phenyl-benzazepines in rhesus monkey striata. PubMed. Retrieved from [Link]

-